Cas no 137862-53-4 (Valsartan)

Il valsartan è un antagonista selettivo del recettore dell'angiotensina II (ARB), ampiamente utilizzato nel trattamento dell'ipertensione e dell'insufficienza cardiaca. Agisce bloccando specificamente il recettore AT1, inibendo così gli effetti vasocostrittori e di ritenzione idrosalina dell'angiotensina II. Presenta un'elevata affinità per il recettore, con un basso rischio di effetti collaterali metabolici come alterazioni della glicemia o del profilo lipidico. La sua emivita relativamente lunga consente una somministrazione una volta al giorno, migliorando l'aderenza terapeutica. Studi clinici dimostrano la sua efficacia nel ridurre la pressione arteriosa e nel proteggere gli organi bersaglio, con un profilo di sicurezza favorevole in pazienti anziani e con comorbidità.
Valsartan structure
Valsartan structure
Nome del prodotto:Valsartan
Numero CAS:137862-53-4
MF:C24H29N5O3
MW:435.518765211105
MDL:MFCD00865840
CID:64498
PubChem ID:125307697

Valsartan Proprietà chimiche e fisiche

Nomi e identificatori

    • Valsartan
    • CGP-48933
    • VALSARTAN, MM STANDARD
    • VALSARTAN, USP STANDARD
    • VALSARTAN, RELATED COMPOUND A(R)-N-VALERYL-N-([2'-(1-H-TETRAZOLE)-5-YL)-BIPHENYL-4-YL]-METHYL)-VALINE USP STANDARD
    • VALSARTAN, RELATED COMPOUND C(S)-N-VALERYL-N-([2'-(1-H-TETRAZOLE)-5-YL)-BIPHENYL-4-YL]-METHYL)-VALINE BENZYL ESTER USP STANDARD
    • N-[[(2-Cyano(1.1-Biphenyl)-4-Yl)Methyl]MethylEster]-L-Valine.Hydrochloride
    • ValsartanC24H29N503
    • Diovan, N-(1-Oxopentyl)-N-[[2(1H-tetrazol-5-yl)[1,1biphenyl]-4-yl]methyl]-L-valine, CGP-48933
    • L-Valine, N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]- (9CI)
    • Nisis
    • Tareg
    • (S)-2-(N-((2''-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHYL)PENTANAMIDO)-3-METHYLBUTANOIC ACID
    • N-Valeryl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-L-valine
    • (S)-2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid
    • CGP 48933
    • GMP
    • L-Valsartan
    • N-(1-N.PENTANOYL)-N-[[2''-(1H-TETRAZOL-5-YL)[1'',1- BIPHENYL]-4-YL]METHYL]-L-VALINE
    • N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
    • Valsartan API
    • Valsartane
    • Valsratan
    • N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine
    • 3-Methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-butanoic acid
    • N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
    • Diovan
    • [ "" ]
    • Provas
    • Exforge
    • N-(p-(o-1H-Tetrazol-5-ylphenyl)benzyl)-N-valeryl-L-valine
    • 80M03YXJ7I
    • C24H29N5O3
    • (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
    • Kalpres
    • Valsarta
    • CHEBI:9927
    • SBI-0206738.P001
    • DS-1248
    • BV164506
    • L-Valine,N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]methyl]- (9CI)
    • SMR000466318
    • N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)valine
    • ENTRESTO COMPONENT VALSARTAN
    • N-(1-oxopentyl)-N-[[2'-(1h-tetrazol-5-yl) [1,1'-bi-phenyl]-4-yl]methyl]-l-valine
    • HMS3651E04
    • (2S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
    • Spectrum2_001120
    • Prexxartan
    • AKOS015994698
    • VAL-489
    • DAFIRO COMPONENT VALSARTAN
    • NSC 758927
    • AB00639940-06
    • KBio2_007423
    • VALSARTAN [INN]
    • NSC-758927
    • EC 604-045-2
    • N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine
    • VALSARTAN COMPONENT OF COPALIA
    • VALSARTAN [MART.]
    • HMS2232F05
    • HSDB 7519
    • VALSARTAN COMPONENT OF COPALIA-HCT
    • VALSARTAN (USP MONOGRAPH)
    • SPECTRUM1505209
    • KBio3_003006
    • AM90287
    • UNII-80M03YXJ7I
    • NC00278
    • (S)-N-(1-Carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine
    • (s)-3-methyl-2-[N-({4-[2-(2h-1,2,3,4-tetrazol-5-yl) phenyl]phenyl}methyl)pentanamido]butanoic acid
    • HMS1922L21
    • (S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
    • KBioGR_001078
    • HMS2093K22
    • 3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-yl]-amino}-butyric acid
    • Valsartan, Pharmaceutical Secondary Standard; Certified Reference Material
    • VALSARTAN COMPONENT OF DAFIRO-HCT
    • VALSARTAN [WHO-DD]
    • MLS001424088
    • BYVALSON COMPONENT OF VALSARTAN
    • SW197658-2
    • (5)-2-{N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]pentanamido}-3-methylbutanoic acid
    • VALSARTAN [USP MONOGRAPH]
    • valsartanum
    • VALSARTAN [USP-RS]
    • CHEMBL1069
    • (s)-3-methyl-2-{pentanoyl-[-2'-(1h-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
    • VALSARTAN COMPONENT OF IMPRIDA-HCT
    • HMS3715P12
    • 137863-60-6
    • Valzaar
    • valsartan (Diovan)
    • BDBM50049186
    • VALSARTAN [EMA EPAR]
    • V0112
    • VALSARTAN (EP IMPURITY)
    • SR-05000001928
    • EXFORGE COMPONENT VALSARTAN
    • DTXCID603735
    • N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-(L)-valine
    • EZR-104
    • VALTURNA COMPONENT VALSARTAN
    • Vals
    • (2~{S})-3-methyl-2-[pentanoyl-[[4-[2-(2~{H}-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
    • NSC758927
    • (S)-3-methyl-2-(N-{[2'-(2H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid
    • (S)-3-Methyl-2-{pentanoyl-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
    • VALSARTAN [USAN]
    • (2S)-3-Methyl-2-(pentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid
    • VALSARTAN [HSDB]
    • Diovan (TN)
    • KBio2_002287
    • (S)-N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'(1H-tetrazol-5-yl)biphenyl-4-yl-methyl]amine
    • VALSARTAN COMPONENT OF EXFORGE HCT
    • (2S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoic acid
    • CCG-101028
    • VALSARTAN (MART.)
    • VALSARTAN (USP-RS)
    • AB00639940-08
    • Valsartan, >=98% (HPLC)
    • BSPBio_003501
    • N-Valeryl-N-[2'-(5-tetrazolyl)biphenyl-4-ylmethyl]-L-valine
    • L-Valine, N-(1-oxopentyl)-N-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
    • N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine
    • Spectrum4_000749
    • MLS000759423
    • VALSARTAN COMPONENT OF VALTURNA
    • MFCD00865840
    • (S)-3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
    • HB3381
    • (S)-N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amine
    • (2S)-3-Methyl-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)butanoic acid
    • HY-18204
    • KS-1194
    • N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl}-L-valine
    • (S)-2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid
    • s1894
    • VALSARTAN [VANDF]
    • Valpression
    • KBioSS_002289
    • BIDD:GT0345
    • N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valine
    • Spectrum_001796
    • D00400
    • COPALIA COMPONENT VALSARTAN
    • DB00177
    • CCG-221275
    • VALSARTAN [EP IMPURITY]
    • C09CA03
    • NCGC00178027-11
    • (s)-2-(n-((2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoic acid
    • (2R)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic Acid (Valsartan (R)-Enantiomer)
    • VALSARTAN COMPONENT OF DIOVAN HCT
    • BRD-K45158365-001-05-6
    • Varexan
    • VALSARTAN (EP MONOGRAPH)
    • Valsartan, United States Pharmacopeia (USP) Reference Standard
    • CS-1967
    • L-Valine, N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
    • COPALIA-HCT COMPONENT VALSARTAN
    • BRD-K45158365-001-02-3
    • VALSARTAN COMPONENT OF ENTRESTO
    • U35
    • Valsartan for system suitability, European Pharmacopoeia (EP) Reference Standard
    • GTPL3937
    • VALSARTAN [ORANGE BOOK]
    • EN300-6482022
    • EXFORGE HCT COMPONENT VALSARTAN
    • (2S)-3-Methyl-2-{N-pentanoyl-N'-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butanoic acid
    • VALSARTAN COMPONENT OF EXFORGE
    • Valsartan- Bio-X
    • AC-4543
    • L-Valine,N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]methyl]-(9ci)
    • (S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoic acid
    • DAFIRO-HCT COMPONENT VALSARTAN
    • IMPRIDA-HCT COMPONENT VALSARTAN
    • (S)-N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)-methyl)-valine
    • VALSARTAN COMPONENT OF IMMPRIDA
    • AB00639940_11
    • Valsartan (JP17/USP/INN)
    • (S)-N-valeryl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl}-valine
    • [3H]valsartan
    • J-007068
    • BCP05184
    • AKOS015914315
    • Valsartan (USAN:USP:INN:BAN)
    • Z1379303659
    • GTPL593
    • Spectrum3_001831
    • Miten
    • Kalpress
    • N-pentanoyl-N-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine
    • Spectrum5_001582
    • SPBio_001260
    • Q155472
    • IMPRIDA COMPONENT VALSARTAN
    • KBio2_004855
    • (S)-2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoicacid
    • AGSAV301 COMPONENT VALSARTAN
    • L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
    • DTXSID6023735
    • 3-Methyl-2-{((S)-pentanoyl)-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
    • Valsartana
    • Pharmakon1600-01505209
    • ACWBQPMHZXGDFX-QFIPXVFZSA-N
    • 2-{[2''-(2,3-Dihydro-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-pentanoyl-amino}-3-methyl-butyric acid
    • DIOVAN HCT COMPONENT VALSARTAN
    • VALSARTAN [EP MONOGRAPH]
    • Valsartan,(S)
    • HMS2051L12
    • NCGC00178027-08
    • Valtan
    • SR-05000001928-1
    • Valsartan, European Pharmacopoeia (EP) Reference Standard
    • 137862-53-4
    • VALSARTAN [JAN]
    • Valsartan for peak identification, European Pharmacopoeia (EP) Reference Standard
    • SCHEMBL2542
    • N-(1-Oxopentyl)-N-
    • VALSARTAN [MI]
    • VALSARTAN COMPONENT OF BYVALSON
    • AB00639940_09
    • (S)-N-(1-carboxy-2-methylprop-1-yl)-N-pentanoyl-N-
    • (2S)-3-methyl-2-(N-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}pentanamido)butanoic acid
    • Valsartan [USAN:USP:INN:BAN]
    • BRD-K45158365-001-11-4
    • BRD-K45158365-001-10-6
    • NCGC00178027-19
    • MDL: MFCD00865840
    • Inchi: 1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1
    • Chiave InChI: ACWBQPMHZXGDFX-QFIPXVFZSA-N
    • Sorrisi: O([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H])=O

Proprietà calcolate

  • Massa esatta: 435.22704g/mol
  • Carica superficiale: 0
  • XLogP3: 4.4
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta legami ruotabili: 10
  • Massa monoisotopica: 435.22704g/mol
  • Massa monoisotopica: 435.22704g/mol
  • Superficie polare topologica: 112Ų
  • Conta atomi pesanti: 32
  • Complessità: 608
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Conta Tautomer: 2
  • Carica superficiale: 0

Proprietà sperimentali

  • Stability Shelf Life: Stable under recommended storage conditions.
  • Temperature: Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx).
  • Dissociation Constants: pKa = 3.6
  • Colore/forma: Polvere cristallina bianca
  • Densità: 1.212g/cm3
  • Punto di fusione: 117°C(lit.)
  • Punto di ebollizione: 684.9 °C at 760 mmHg
  • Punto di infiammabilità: 368ºC
  • Indice di rifrazione: 1.586
  • Solubilità: DMSO: ≥20mg/mL
  • Stabilità/Periodo di validità: Hygroscopic
  • PSA: 112.07000
  • LogP: 4.16170
  • Merck: 9916
  • Rotazione specifica: -55.0° - -70.0° (c=1, MeOH)
  • Attività ottica: [α]/D -55 to -70°, c = 1 in methanol
  • Sensibilità: Sensibile all'umidità
  • Solubilità: DMSO: ≥20mg/mL

Valsartan Informazioni sulla sicurezza

Valsartan Dati doganali

  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Valsartan Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
BAI LING WEI Technology Co., Ltd.
206013-1G
Valsartan, 99%, a nonpeptide angiotensin II AT1 receptor antagonist
137862-53-4 99%
1G
¥ 279 2022-04-26
abcr
AB283031-1 g
(2S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid, 97%; .
137862-53-4 97%
1 g
€69.40 2023-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6716-10mg
Valsartan
137862-53-4 99.63%
10mg
¥ 397 2023-09-07
eNovation Chemicals LLC
D487311-1kg
VALSARTAN
137862-53-4 97%
1kg
$870 2023-09-02
Enamine
EN300-6482022-0.1g
(2S)-3-methyl-2-(N-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}pentanamido)butanoic acid
137862-53-4 95%
0.1g
$159.0 2023-07-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V40181-100mg
Valsartan
137862-53-4 ,HPLC≥98%
100mg
¥168.0 2023-09-06
AstaTech
47902-1/G
VALSARTAN
137862-53-4 97%
1g
$37 2023-09-17
Fluorochem
036602-1g
N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
137862-53-4 97%
1g
£10.00 2022-03-01
FUJIFILM
225-01991-1G
Valsartan
137862-53-4
1g
JPY 19900 2023-09-15
BAI LING WEI Technology Co., Ltd.
206013-50MG
Valsartan, 99%, a nonpeptide angiotensin II AT1 receptor antagonist
137862-53-4 99%
50MG
¥ 66 2022-04-26

Valsartan Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Acetone ,  Water ;  10 min, rt; 30 min, rt → 80 °C
Riferimento
Novel crystal forms of entresto: a supramolecular complex of trisodium sacubitril/valsartan hemi-pentahydrate
Shaikh, Tabrez R.; George, Christy P.; Bhukya, Priyanka; Shelke, Nikita; Pawar, Komal; et al, CrystEngComm, 2022, 24(42), 7387-7393

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  1 h, 25 - 35 °C
Riferimento
Preparation of solid state forms of trisodium salt of valsartan/sacubitril complex and sacubitril sodium
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Acetone ;  10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 - 20 °C; 1 h, 10 - 20 °C
Riferimento
Preparation of sacubitril and salt thereof and novel compounds used in the process
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Isopropyl acetate ,  Heptane ,  Water ;  rt → 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  < 45 °C
Riferimento
A method for preparation of LCZ696
, China, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Isopropyl acetate ;  4 - 6 h, rt
1.2 Reagents: Water
1.3 Solvents: Water ;  2 - 3 h, rt
Riferimento
Preparation of sacubitril valsartan sodium salt
, China, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Isopropyl acetate ,  Water ;  rt; 4 h, 50 °C
1.2 Reagents: Carbon Solvents: Acetone ;  5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt; 1 h, 45 °C; 45 °C → rt; 2 h, rt
Riferimento
Preparation of sacubitril valsartan sodium
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Acetone ;  10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 - 10 °C; 1 h, 0 - 10 °C
Riferimento
Novel crystalline form of trisodium sacubitril-valsartan hemipentahydrate
, India, , ,

Valsartan Raw materials

Valsartan Preparation Products

Valsartan Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:137862-53-4)Valsartan
Numero d'ordine:A807313
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:47
Prezzo ($):167.0
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:137862-53-4)Valsartan
Numero d'ordine:CL17336
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:39
Prezzo ($):discuss personally
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:137862-53-4)Valsartan
sfd13617
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Shanghai Jinhuan Chemical CO., LTD.
(CAS:137862-53-4)Valsartan
JH214
Purezza:98.00%
Quantità:25kg
Prezzo ($):Inchiesta